molecular formula C14H14FN5O4S B2885551 3-(4-Amino-3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 886954-11-6

3-(4-Amino-3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2885551
CAS No.: 886954-11-6
M. Wt: 367.36
InChI Key: WTQHILSPHRDTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C14H14FN5O4S and its molecular weight is 367.36. The purity is usually 95%.
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Biological Activity

The compound 3-(4-Amino-3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazine ring and a fluorophenyl moiety. Its molecular formula is C₁₃H₁₄F N₄O₃S, with a molecular weight of approximately 306.34 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation. For instance, it was noted to inhibit VEGFR-2 and AKT pathways, which are critical in tumor growth and survival .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at specific phases (G1/S or S phase), which is crucial for preventing the proliferation of cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated in various in vitro assays. Below is a summary table highlighting its activity against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG23.10Apoptosis induction
PC-33.02Cell cycle arrest
MCF75.50Kinase inhibition

Case Studies

Recent studies have explored the efficacy of this compound in different experimental settings:

  • Hepatocellular Carcinoma (HepG2) : In vitro studies demonstrated significant cytotoxicity against HepG2 cells with an IC50 value indicating effective inhibition of cell growth . The mechanism involved apoptosis and cell cycle arrest.
  • Prostate Cancer (PC-3) : The compound showed promising results in inhibiting PC-3 cell proliferation, with similar mechanisms as observed in HepG2 cells .
  • Breast Cancer Models : Further investigations into breast cancer models indicated that the compound could effectively inhibit STAT3 phosphorylation, a key pathway implicated in breast cancer progression .

Properties

IUPAC Name

3-[4-amino-3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O4S/c15-8-1-3-9(4-2-8)17-11(21)7-25-14-19-18-10(5-6-12(22)23)13(24)20(14)16/h1-4H,5-7,16H2,(H,17,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQHILSPHRDTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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